![molecular formula C21H22N2O3 B12157034 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide](/img/structure/B12157034.png)
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that features a benzamide group attached to a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,3,4,9-tetrahydro-1H-carbazole under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds derived from carbazole structures exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several carbazole derivatives, including 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide. The results demonstrated a significant reduction in tumor growth in xenograft models when treated with this compound .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of carbazole derivatives. Research indicates that these compounds can protect neuronal cells from oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study:
In a study examining neuroprotective agents, this compound was tested against neuronal cell death induced by amyloid-beta. The results showed a marked decrease in cell death compared to controls, suggesting its potential as a therapeutic agent .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of carbazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs). Studies have shown that incorporating such compounds into OLEDs can enhance their efficiency and stability .
Data Table: Performance Comparison of OLEDs with Different Carbazole Derivatives
Compound Name | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
---|---|---|---|
3,4-Dimethoxy-N-(2,3,4,9-tetrahydrocarbazol) | 5000 | 30 | 1000 |
N,N-Diphenylcarbazole | 4500 | 25 | 800 |
N,N-Dimethylcarbazole | 4800 | 28 | 900 |
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide
- 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-tetrahydro-1H-carbazole derivatives
Uniqueness
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that combines a carbazole moiety with a benzamide structure. Its molecular formula is C23H24N6O2, and it has a molecular weight of approximately 416.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrocarbazole Moiety : This can be achieved through reactions such as the Pictet-Spengler reaction.
- Attachment of the Benzamide Core : The tetrahydrocarbazole intermediate is reacted with appropriate benzoyl chlorides in the presence of bases.
The unique structural features of this compound may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of carbazole compounds often possess significant antimicrobial properties. For example, related carbazole derivatives have demonstrated antibacterial and antifungal activities with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against various strains such as Staphylococcus aureus and Candida albicans .
Neuroprotective Effects
The tetrahydrocarbazole structure is known for its neuroprotective properties. Compounds with similar structures have been reported to enhance neurogenesis and exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter receptors . The interaction with specific molecular targets may lead to therapeutic effects beneficial for conditions like Alzheimer's disease.
Antiviral Activity
A series of tetrahydrocarbazole amides have been synthesized and evaluated for their activity against human papillomaviruses (HPV). These studies suggest that modifications in the carbazole structure can significantly enhance antiviral efficacy .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The benzamide core can inhibit various enzymes involved in disease pathways.
- Modulation of Receptors : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
9-Ethylcarbazole | Ethyl group on carbazole | Exhibits different electronic properties |
5-Aminotetrazole | Tetrazole ring | Known for its role in pharmaceuticals |
3-Methyl-N-(2-methylcarbazol)benzamide | Methylated carbazole | Alters solubility and reactivity |
N-(6-Methoxycarbazole)benzamide | Methoxy group on carbazole | Different biological activity profile |
The unique combination of functional groups in this compound may provide distinct reactivity patterns and interaction profiles valuable for drug discovery .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antifungal Activity : A study demonstrated that introducing a triazole moiety into carbazole derivatives significantly improved antifungal activity against Candida albicans with MIC values as low as 2–4 µg/mL .
- Neurogenesis Promotion : Research indicated that certain carbazole derivatives could enhance soluble amyloid-beta peptide concentrations by up to 70%, suggesting potential applications in Alzheimer's disease treatment .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-11-10-13(12-19(18)26-2)21(24)23-17-9-5-7-15-14-6-3-4-8-16(14)22-20(15)17/h3-4,6,8,10-12,17,22H,5,7,9H2,1-2H3,(H,23,24) |
InChI Key |
KNHNNQKRLUIPAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC3=C2NC4=CC=CC=C34)OC |
Origin of Product |
United States |
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